Ephedradine A

CAS No.: 71461-13-7

Cat. No.: VC1657697

Molecular Formula: C28H36N4O4

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71461-13-7 |

|---|---|

| Molecular Formula | C28H36N4O4 |

| Molecular Weight | 492.6 g/mol |

| IUPAC Name | (11S,17R,18R)-17-(4-hydroxyphenyl)-16-oxa-1,6,10,23-tetrazatetracyclo[9.8.6.212,15.014,18]heptacosa-12,14,26-triene-19,24-dione |

| Standard InChI | InChI=1S/C28H36N4O4/c33-21-8-5-19(6-9-21)27-26-22-17-20(7-10-24(22)36-27)23-18-25(34)31-14-4-16-32(28(26)35)15-2-1-11-29-12-3-13-30-23/h5-10,17,23,26-27,29-30,33H,1-4,11-16,18H2,(H,31,34)/t23-,26+,27-/m0/s1 |

| Standard InChI Key | ASCIWXOCZAWSON-RNJDCESWSA-N |

| Isomeric SMILES | C1CCN2CCCNC(=O)C[C@@H](C3=CC4=C(C=C3)O[C@H]([C@@H]4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

| SMILES | C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

| Canonical SMILES | C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

Introduction

Chemical Properties and Structure

Molecular Characteristics

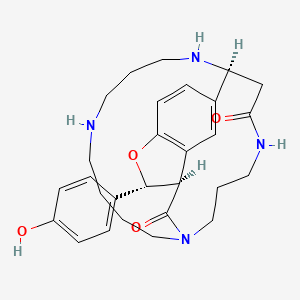

Ephedradine A is characterized by its distinctive molecular formula C28H36N4O4 and a molecular weight of 492.6 g/mol . This relatively complex structure includes multiple nitrogen atoms forming a unique heterocyclic arrangement that differs substantially from conventional ephedrine alkaloids. The compound features a dihydrobenzofuran ring system that plays a crucial role in its chemical and potential biological properties .

Structural Features

The chemical structure of Ephedradine A includes a 4H-1,16-Etheno-5,15-(propaniminoethano)furo(3,4-l)(1,5,10)triazacyclohexadecine-4,21-dione, 3,3a,6,7,8,9,10,11,12,13,14,15-dodecahydro-3-(4-hydroxyphenyl)-, (3R,3aR,15S)- arrangement . This complex nomenclature reflects the intricate arrangement of atoms within the molecule, featuring:

-

A macrocyclic ring structure

-

A dihydrobenzofuran moiety

-

Multiple stereogenic centers

-

A 4-hydroxyphenyl group at position 3

-

A complex heterocyclic system containing nitrogen atoms

Chemical Identifiers and Registry

The following table summarizes the key chemical identifiers associated with Ephedradine A:

| Identifier Type | Value |

|---|---|

| PubChem CID | 126326 |

| CAS Registry Number | 71461-13-7 |

| UNII | J1E0LYG58A |

| DSSTox Substance ID | DTXSID501031984 |

| Nikkaji Number | J1.221.886I |

| Wikidata | Q27281023 |

Synthesis Methodologies

Stereocontrolled Total Synthesis

The total synthesis of (-)-ephedradine A represents a significant achievement in organic chemistry. Researchers have developed stereocontrolled methods for creating this complex molecule in laboratory settings . The synthesis of (-)-ephedradine A (orantine) has been accomplished through sophisticated organic chemistry techniques, demonstrating the feasibility of producing this complex natural product through chemical means rather than extraction from natural sources .

Key Synthetic Approaches

The synthesis of Ephedradine A involves several sophisticated chemical transformations, with particular emphasis on:

-

Asymmetric C-H insertion reactions to construct the optically active dihydrobenzofuran ring system

-

Stereoselective construction of the chiral centers present in the molecule

The dihydrobenzofuran ring, a distinguishing structural feature of Ephedradine A, has been efficiently constructed using asymmetric C-H insertion methodology, representing an important advancement in stereoselective synthesis . This approach allows for precise control of the molecule's three-dimensional configuration, which is essential for maintaining any potential biological activity.

Alternative Synthetic Routes

Alternative approaches to synthesizing components of Ephedradine A have included:

-

Chiral oxazolidinone-mediated aldol reactions to form β-hydroxy esters

-

Lewis-acid-catalyzed intramolecular cyclization for dihydrobenzofuran formation

-

Synthesis strategies for constructing the northern segment of related compounds like ephedradine C

These diverse approaches highlight the complexity of Ephedradine A's structure and the innovative chemistry required to synthesize it effectively .

Relationship to Ephedrine and Ephedra

Structural Comparison

Despite sharing part of its name with ephedrine, Ephedradine A represents a structurally distinct compound with significant differences from conventional ephedrine alkaloids. While ephedrine is a relatively simple phenethylamine derivative with a molecular formula of C10H15NO and molecular weight of approximately 165 g/mol , Ephedradine A is considerably more complex with its macrocyclic structure, multiple nitrogen atoms, and higher molecular weight of 492.6 g/mol .

Current Research Status

Pharmacological Investigation

Unlike conventional ephedrine compounds that have been extensively studied for their effects on adrenergic receptors , the pharmacological profile of Ephedradine A remains underexplored. The complex structure of Ephedradine A, particularly its macrocyclic nature and multiple functional groups, suggests potential for novel biological activities that may differ from those of simpler ephedrine alkaloids.

Based on structural analysis alone, several hypotheses regarding potential biological activity could be proposed:

-

The macrocyclic structure might confer receptor specificity different from conventional ephedrine

-

The presence of multiple hydrogen bond donors and acceptors could enable interactions with various biological targets

-

The chiral centers in the molecule may contribute to selective binding to specific receptors or enzymes

Synthetic Chemistry Focus

Current research on Ephedradine A appears to be primarily focused on synthetic chemistry rather than pharmacology. The development of efficient synthesis methods for this complex natural product represents a significant achievement in organic chemistry .

The asymmetric synthesis methods developed for Ephedradine A have broader implications for organic chemistry, potentially providing approaches that could be applied to the synthesis of other complex natural products with similar structural elements .

Future Research Directions

Analytical Methodologies

Development of improved analytical methods for detecting and quantifying Ephedradine A in plant materials or biological samples would facilitate further research on this compound. This could include optimized extraction protocols, sensitive chromatographic techniques, and mass spectrometry methods specifically calibrated for Ephedradine A detection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume